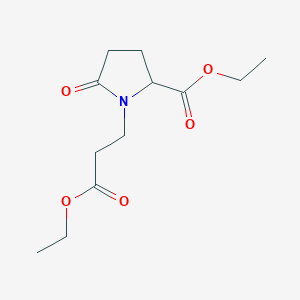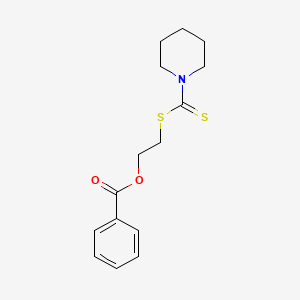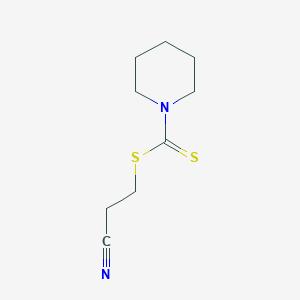
tert-Butyl (S)-(3-(4-(tert-butoxy)phenyl)-1-oxo-1-(prop-2-yn-1-ylamino)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE is a complex organic compound with a molecular formula of C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a propynylamino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This step involves the reaction of isobutylene with a suitable catalyst to form the tert-butyl group.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Formation of the propynylamino group: This step involves the reaction of propargylamine with a suitable reagent to form the propynylamino group.
Coupling reactions: The final step involves coupling the tert-butyl, phenyl, and propynylamino groups through a series of condensation and substitution reactions under controlled conditions.
Analyse Des Réactions Chimiques
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Applications De Recherche Scientifique
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various signaling pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
1,1-DIMETHYLETHYL N-[(1S)-1-[[4-(1,1-DIMETHYLETHOXY)PHENYL]METHYL]-2-OXO-2-(2-PROPYN-1-YLAMINO)ETHYL]CARBAMATE can be compared with similar compounds such as:
Cyclohexane, tert-butyl-: This compound has a similar tert-butyl group but lacks the phenyl and propynylamino groups, making it less complex.
1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethoxy)methyl]ethyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the central carbon atom.
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate: This compound has a similar carbamate structure but differs in the specific functional groups attached to the central carbon atom.
Propriétés
Formule moléculaire |
C21H30N2O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C21H30N2O4/c1-8-13-22-18(24)17(23-19(25)27-21(5,6)7)14-15-9-11-16(12-10-15)26-20(2,3)4/h1,9-12,17H,13-14H2,2-7H3,(H,22,24)(H,23,25)/t17-/m0/s1 |
Clé InChI |
CPGICGXPMVEYPA-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)



![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)



![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
